

Spectral Characterization of N-(4-amino-2-bromophenyl)acetamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	<i>N</i> -(4-amino-2-bromophenyl)acetamide
CAS No.:	436090-22-1
Cat. No.:	B112632

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Executive Summary

The structural elucidation of substituted anilides is a fundamental pillar in the development of azo dyes, pharmaceutical intermediates, and isotopically labeled research compounds[1][2]. **N-(4-amino-2-bromophenyl)acetamide** (CAS: 436090-22-1) presents a unique analytical profile due to its highly functionalized aromatic core, which features three distinct electronic directors: an electron-donating primary amine (-NH₂), a moderately electron-donating but sterically demanding secondary amide (-NHAc), and a mildly electron-withdrawing, heavy-atom halogen (-Br).

This whitepaper provides an authoritative, in-depth guide to the spectral characterization (NMR, FT-IR, and EI-MS) of **N-(4-amino-2-bromophenyl)acetamide**. Designed for researchers and drug development professionals, this guide goes beyond merely listing data; it deconstructs the causality behind the spectroscopic phenomena and provides self-validating experimental workflows to ensure scientific integrity[3].

Molecular Architecture & Spectroscopic Rationale

Understanding the spectral data of **N-(4-amino-2-bromophenyl)acetamide** requires mapping its electronic environment. The molecule consists of a central benzene ring with the following substitution pattern:

- C-1: Acetamide group (-NH-CO-CH₃).
- C-2: Bromine atom (-Br).
- C-4: Primary amine group (-NH₂).

Electronic Causality: The strong resonance (+R) effect of the -NH₂ group at C-4 significantly shields the ortho positions (C-3 and C-5). Concurrently, the bulky bromine at C-2 forces the adjacent acetamide group out of strict coplanarity with the aromatic ring, slightly reducing its resonance overlap and altering the chemical shift of the amide proton[4]. The presence of bromine also dictates a distinct isotopic signature in mass spectrometry and exerts a heavy-atom shielding effect on the C-2 carbon in ¹³C NMR.

Experimental Protocols: Synthesis & Sample Preparation

To ensure the spectral data is not compromised by impurities (such as unreduced nitro intermediates or over-brominated byproducts), a self-validating synthetic and preparative workflow is required[5].

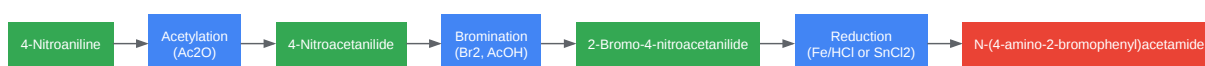
Synthesis Workflow & Validation

The target compound is typically synthesized via a three-step protocol starting from 4-nitroaniline.

Step-by-Step Methodology:

- **Acetylation:** 4-nitroaniline is treated with acetic anhydride (Ac₂O) to yield 4-nitroacetanilide.
Self-Validation: Confirm the loss of the primary amine N-H stretch (~3400 cm⁻¹) and the appearance of a sharp amide C=O stretch (~1660 cm⁻¹) via FT-IR.

- Bromination: Electrophilic aromatic substitution using Br₂ in glacial acetic acid yields 2-bromo-4-nitroacetanilide[6]. Self-Validation: Confirm regioselectivity via ¹H NMR; the appearance of an isolated singlet-like doublet for H-3 indicates successful ortho-bromination relative to the acetamide.
- Reduction: The nitro group is reduced to a primary amine using Iron powder and HCl (Béchamp reduction) or Tin(II) chloride. Self-Validation: Confirm completion via EI-MS (shift from m/z 258 to m/z 228) and the reappearance of the primary amine -NH₂ signal in ¹H NMR.



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Fig 1. Step-by-step synthesis workflow of **N-(4-amino-2-bromophenyl)acetamide** from 4-nitroaniline.

Sample Preparation for NMR Acquisition

- Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d₆) rather than CDCl₃. Causality: The high polarity of the acetamide and amine groups severely limits solubility in non-polar halogenated solvents. Furthermore, DMSO-d₆ slows the proton exchange rate of the -NH and -NH₂ groups, preventing them from broadening into the baseline.
- Concentration: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d₆ for ¹H NMR, and 40 mg for ¹³C NMR.
- Referencing: Calibrate the spectrum using the residual solvent peak (DMSO quintet at 2.50 ppm for ¹H; septet at 39.52 ppm for ¹³C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data & Causality

The ¹H NMR spectrum provides a definitive map of the aromatic substitution pattern. The three aromatic protons (H-3, H-5, H-6) form an AMX spin system.

Table 1: ^1H NMR Spectral Data (400 MHz, DMSO- d_6)

Chemical Shift (ppm)	Multiplicity	Integration	Coupling (J in Hz)	Assignment	Causality / Rationale
9.20	Singlet (br)	1H	-	-NH-CO-	Highly deshielded by the adjacent carbonyl group and intramolecular hydrogen bonding.
7.25	Doublet	1H	8.5	H-6	Ortho to the moderately electron-donating -NHAc group; couples to H-5.
6.85	Doublet	1H	2.5	H-3	Ortho to Br, strongly shielded by the +R effect of the -NH ₂ group. Small meta coupling to H-5.
6.55	Doub of Doub	1H	8.5, 2.5	H-5	Ortho to -NH ₂ (shielded), ortho coupling to H-6, and meta coupling to H-3.
5.20	Singlet (br)	2H	-	-NH ₂	Exchangeable protons.

Broadened
due to
quadrupolar
relaxation of
Nitrogen-14.

2.05

Singlet

3H

-

-CH₃

Aliphatic
methyl
protons
adjacent to
the carbonyl
carbon.

¹³C NMR Data & Causality

The ¹³C NMR spectrum confirms the carbon framework, with the heavy-atom effect of bromine playing a critical role in the chemical shift of C-2.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm)	Carbon Type	Assignment	Causality / Rationale
168.5	C=O	Acetamide	Highly deshielded sp ² carbonyl carbon.
148.2	C-NH ₂	C-4	Deshielded by the electronegative nitrogen atom of the primary amine.
128.0	CH	C-6	Aromatic CH, relatively unaffected by strong resonance directors.
126.5	C-NHAc	C-1	Aromatic carbon substituted with the acetamide moiety.
120.0	C-Br	C-2	Upfield shift relative to typical substituted carbons due to the heavy-atom effect of Bromine.
116.5	CH	C-3	Strongly shielded by the ortho-NH ₂ group's electron donation.
113.0	CH	C-5	Strongly shielded by the ortho-NH ₂ group.
23.5	CH ₃	Acetyl CH ₃	Aliphatic sp ³ carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is critical for validating the functional groups, particularly distinguishing between the primary amine and the secondary amide[3].

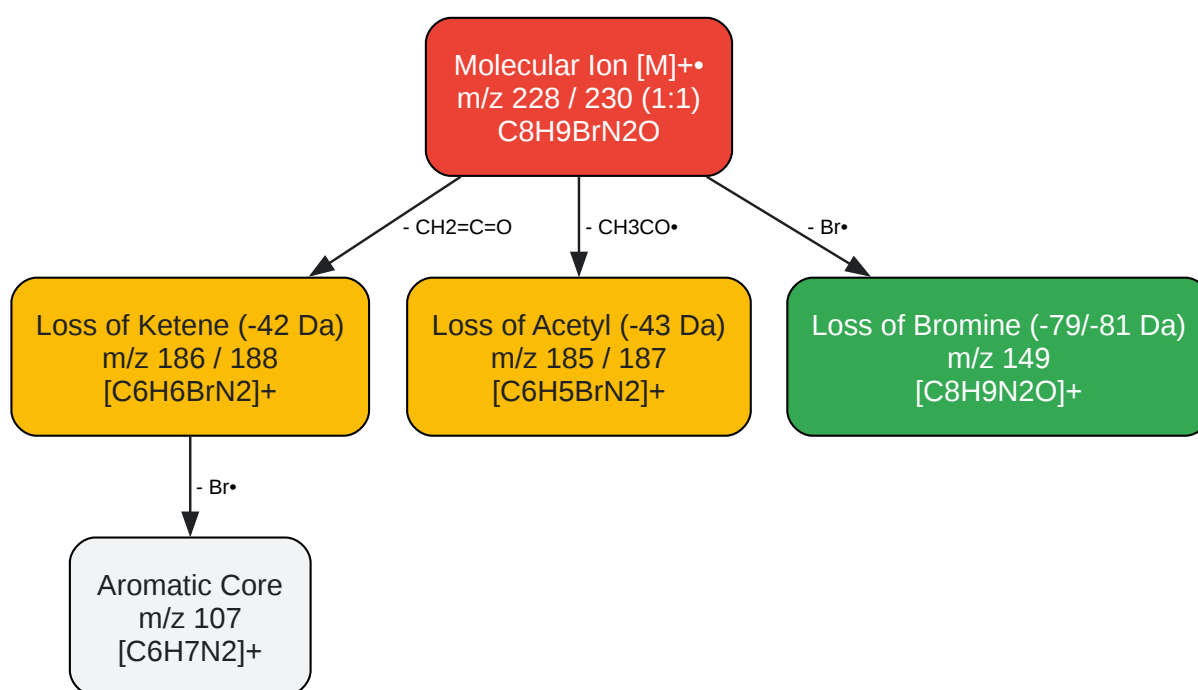
Table 3: FT-IR Vibrational Assignments (KBr Pellet)

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Causality / Rationale
3420, 3330	N-H Stretch (Asym/Sym)	Primary Amine (-NH ₂)	Two coupled oscillators produce distinct asymmetric and symmetric stretching bands.
3280	N-H Stretch	Secondary Amide (-NH-)	Single oscillator; broadened due to intermolecular hydrogen bonding in the solid state.
1655	C=O Stretch (Amide I)	Acetamide	Resonance with the nitrogen lone pair gives the C=O partial single-bond character, lowering the frequency compared to a standard ketone (~1715 cm ⁻¹).
1540	N-H Bend (Amide II)	Acetamide	Arises from the coupling of N-H bending and C-N stretching modes.
1600, 1500	C=C Stretch	Aromatic Ring	Skeletal breathing vibrations of the highly substituted benzene ring.
640	C-Br Stretch	Aryl Bromide	The heavy mass of the bromine atom shifts the stretching vibration deep into the fingerprint region.

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides definitive proof of the molecular weight and the presence of the bromine atom. Bromine naturally occurs as two stable isotopes, ^{79}Br and ^{81}Br , in a nearly 1:1 ratio. This dictates a characteristic "twin peak" pattern separated by 2 mass units[7][8].

Fragmentation Causality: The most favorable fragmentation for N-aryl acetamides is the loss of a neutral ketene molecule ($\text{CH}_2=\text{C}=\text{O}$, -42 Da) via a cyclic transition state, leaving behind the highly stable substituted aniline radical cation.



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Fig 2. Primary mass spectrometry (EI-MS) fragmentation pathways for the target compound.

Table 4: Mass Spectrometry (EI-MS) Peak Assignments

m/z Ratio	Relative Abundance	Ion Assignment	Causality / Rationale
230	~50%	$[M+2]^+$	Molecular ion containing the ^{81}Br isotope.
228	~50%	$[M]^+$	Molecular ion containing the ^{79}Br isotope.
188	High	$[M+2 - 42]^+$	Loss of neutral ketene ($\text{CH}_2=\text{C}=\text{O}$) from the ^{81}Br molecular ion.
186	Base Peak (100%)	$[M - 42]^+$	Loss of neutral ketene from the ^{79}Br molecular ion. This is the most thermodynamically stable fragment.
149	Medium	$[M - \text{Br}]^+$	Direct homolytic cleavage of the weak C-Br bond from the molecular ion.
107	Medium	$[\text{C}_6\text{H}_7\text{N}_2]^+$	The aromatic core remaining after the sequential loss of ketene and the bromine radical.

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